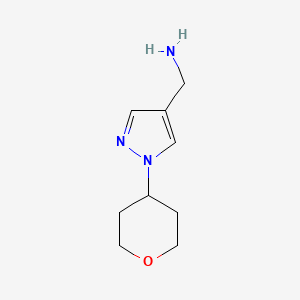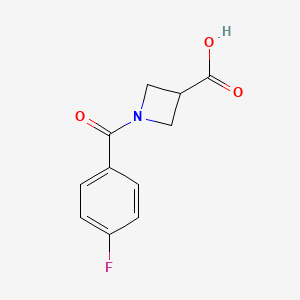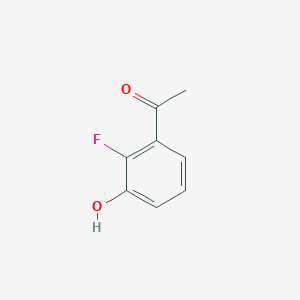
(1-(2-クロロピリジン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メタナミン
概要
説明
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that combines a pyridine ring, a triazole ring, and an amine group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyridine and triazole rings in its structure suggests it may exhibit unique chemical and biological properties.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be used in the synthesis of novel polymers or materials with specific electronic or photophysical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Cancer Research: Its ability to interact with biological targets may make it useful in the development of anticancer drugs.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
作用機序
Target of Action
Compounds containing the 1,2,3-triazole motif have been widely explored and have shown significant interactions with various biological targets .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction .
Biochemical Pathways
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazole derivatives are known for their chemical stability, which could potentially enhance their bioavailability .
Result of Action
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
1,2,3-triazole derivatives are known for their chemical stability, which suggests that they may be relatively resistant to environmental factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with sodium azide to form 2-azidopyridine.
Cycloaddition Reaction: The 2-azidopyridine then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring, resulting in the formation of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and catalyst concentration during the CuAAC reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols are used under basic conditions to facilitate substitution.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
類似化合物との比較
(2-chloropyridin-3-yl)methanamine: A simpler analogue with only the pyridine and amine groups.
1-(2-chloropyridin-3-yl)-1H-1,2,3-triazole: Lacks the methanamine group but retains the pyridine and triazole rings.
Uniqueness:
Structural Complexity: The presence of both the triazole and pyridine rings, along with the methanamine group, provides a unique combination of functional groups that can interact with various biological targets.
Versatility: The compound’s ability to undergo multiple types of chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
特性
IUPAC Name |
[1-(2-chloropyridin-3-yl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-8-7(2-1-3-11-8)14-5-6(4-10)12-13-14/h1-3,5H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYCYFQTYZQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)




![[3-(Prop-1-yn-1-yl)phenyl]boronic acid](/img/structure/B1532765.png)
![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)




